molecular formula C8H19N B13103981 3-Amino-2-methylheptane CAS No. 116557-25-6

3-Amino-2-methylheptane

Cat. No.: B13103981
CAS No.: 116557-25-6
M. Wt: 129.24 g/mol
InChI Key: WXTMKAIMGVITMT-UHFFFAOYSA-N
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Description

2-Methylhept-3-ylamine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a branched structure with a methyl group attached to the third carbon of a heptyl chain, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhept-3-ylamine can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and high yield. The process typically uses a continuous flow reactor to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methylhept-3-ylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylhept-3-ylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Methylhept-3-ylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It can also interact with enzymes and receptors, influencing biological processes such as neurotransmission and metabolism .

Comparison with Similar Compounds

Uniqueness: 2-Methylhept-3-ylamine is unique due to its branched structure and specific placement of the methyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in synthesizing specialized compounds that require precise molecular configurations .

Properties

CAS No.

116557-25-6

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2-methylheptan-3-amine

InChI

InChI=1S/C8H19N/c1-4-5-6-8(9)7(2)3/h7-8H,4-6,9H2,1-3H3

InChI Key

WXTMKAIMGVITMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)C)N

Origin of Product

United States

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